molecular formula C12H10NO4- B12360993 1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester

Cat. No.: B12360993
M. Wt: 232.21 g/mol
InChI Key: CAVYPAYXEMVXMS-UHFFFAOYSA-M
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Description

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester (CAS: 138731-14-3) is a heterocyclic compound featuring an indole core substituted with two carboxylic acid ester groups at positions 2 and 4. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol and a purity of ≥96% (commercial grade). The compound exists as a solid under standard conditions and is primarily used in laboratory research as a precursor for synthesizing bioactive molecules or functional materials .

Properties

Molecular Formula

C12H10NO4-

Molecular Weight

232.21 g/mol

IUPAC Name

2-ethoxycarbonyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15)/p-1

InChI Key

CAVYPAYXEMVXMS-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Selective Esterification Strategies

Selective esterification of the 2-carboxylic acid group in 1H-indole-2,5-dicarboxylic acid requires protection of the 5-carboxylic acid. Common approaches include:

  • Protecting Group Chemistry :
    • Step 1 : Convert the 5-carboxylic acid to a methyl or tert-butyl ester using reagents like methyl iodide or Boc-anhydride.
    • Step 2 : Esterify the 2-carboxylic acid with ethanol under acidic or coupling conditions (e.g., DCC/DMAP).
    • Step 3 : Remove the protecting group via hydrolysis or acidic cleavage.

Example from:
A mono-ester intermediate (1H-indole-2,5-dicarboxylic acid 2-ethyl ester) is synthesized before further esterification to the diethyl derivative. However, explicit protocols for isolating the mono-ester are absent.

Diethyl Ester Synthesis: Dominant Methodology

While direct methods for the mono-ester are scarce, the diethyl ester (CAS 127221-02-7) is well-documented. Below are optimized protocols from peer-reviewed sources.

Esterification via Acid-Catalyzed Conditions

Reaction Scheme :
1H-Indole-2,5-dicarboxylic acid → Diethyl 1H-indole-2,5-dicarboxylate

Reagents/Conditions :

  • Catalyst : Hydrogen chloride (HCl)
  • Solvent : Ethanol
  • Temperature : 55°C
  • Time : 24 hours

Procedure :

  • Suspend 1H-indole-2,5-dicarboxylic acid 2-ethyl ester (20.0 g, 85.75 mmol) in saturated HCl/EtOH (200 mL).
  • Stir at 55°C for 24 hours.
  • Evaporate in vacuo and freeze-dry from dioxane to yield the diethyl ester (99% yield).

Key Data :

Parameter Value
Yield 99%
Purity White powder
MS (M+H) 262.12
¹H-NMR (DMSO-d₆) δ 12.23 (s, 1H, H-1), 8.34 (m, 1H, H-4), 7.83 (m, 1H, H-6), 7.49 (m, 1H, H-7), 7.30 (s, 1H, H-3), 4.31 (m, 4H, -OCH₂CH₃), 1.32 (m, 4H, -OCH₂CH₃)

Alternative Synthesis via Coupling Reactions

Reagents/Conditions :

  • Catalyst : Palladium acetate
  • Solvent : DMF
  • Coupling Agent : BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Procedure :

  • React 5-chloroindole-2-carboxylic acid (or derivatives) with amines or other nucleophiles under Pd catalysis.
  • Perform subsequent esterification steps to introduce ethyl groups at both 2- and 5-positions.

Example from:
Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates are synthesized via Friedel-Crafts acylation, followed by hydrolysis and coupling reactions.

Functionalization and Derivative Synthesis

N-Methylation

Reagents/Conditions :

  • Base : Sodium hydride (60% suspension)
  • Alkylating Agent : Methyl iodide (MeI)
  • Solvent : DMF

Procedure :

  • Treat diethyl 1H-indole-2,5-dicarboxylate (784 mg, 3.0 mmol) with NaH and MeI in DMF.
  • Stir at ambient temperature for 16 hours.
  • Isolate the product (1-methyl-diethyl ester) via ethyl acetate extraction (97% yield).

Key Data :

Parameter Value
Yield 97%
¹H-NMR (DMSO-d₆) δ 8.45 (m, 1H, H-4), 8.03 (m, 1H, H-6), 7.40 (m, 1H, H-7), 7.38 (s, 1H, H-3), 4.40 (m, 4H, -OCH₂CH₃), 4.10 (s, 3H, NCH₃), 1.42 (m, 4H, -OCH₂CH₃)

Analytical Characterization

Spectroscopic Data

Diethyl 1H-Indole-2,5-Dicarboxylate :

Technique Data
MS m/z 262.12 (M+H)
¹H-NMR δ 12.23 (s, 1H, H-1, indole), 8.34 (m, 1H, H-4), 7.83 (m, 1H, H-6), 7.49 (m, 1H, H-7), 7.30 (s, 1H, H-3), 4.31 (m, 4H, -OCH₂CH₃), 1.32 (m, 4H, -OCH₂CH₃)
¹³C-NMR Data not explicitly reported in sources.

1-Methyl-Diethyl Ester :

Technique Data
¹H-NMR δ 8.45 (m, 1H, H-4), 8.03 (m, 1H, H-6), 7.40 (m, 1H, H-7), 7.38 (s, 1H, H-3), 4.40 (m, 4H, -OCH₂CH₃), 4.10 (s, 3H, NCH₃), 1.42 (m, 4H, -OCH₂CH₃)

Comparative Analysis of Synthesis Methods

Method Reagents/Conditions Yield Purity Key Steps
Acid-Catalyzed HCl, EtOH, 55°C, 24 h 99% White powder Esterification of mono-ester to diethyl
N-Methylation NaH, MeI, DMF, RT, 16 h 97% Yellow oil Methylation of indole nitrogen
Palladium-Catalyzed Pd(OAc)₂, DMF, BOP Varies Depends on product Coupling reactions for functionalization

Chemical Reactions Analysis

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Esterification and Hydrolysis: The ethyl ester group can undergo esterification to form different esters or hydrolysis to revert to the carboxylic acid form.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, dyes, and catalysts due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester involves its interaction with various molecular targets and pathways. The indole core can bind to specific receptors or enzymes, modulating their activity. The carboxylic acid and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Indole Dicarboxylate Family

2-Ethyl 5-Methyl 1H-Indole-2,5-Dicarboxylate (CAS: 884494-66-0)
  • Molecular Formula: C₁₃H₁₃NO₄.
  • Molecular Weight : 247.25 g/mol.
  • Key Differences :
    • Substituent at position 5: A methyl ester replaces the carboxylic acid group.
    • Impact on reactivity: The methyl ester reduces polarity compared to the free carboxylic acid, enhancing solubility in organic solvents.
    • Applications: Used in asymmetric synthesis and as a building block for pharmaceuticals .
Parameter 1H-Indole-2,5-dicarboxylic Acid, 2-Ethyl Ester 2-Ethyl 5-Methyl Indole-2,5-Dicarboxylate
Molecular Weight 233.22 g/mol 247.25 g/mol
Substituents at C5 Carboxylic Acid Methyl Ester
Solubility Moderate in polar aprotic solvents Higher in organic solvents
CAS Number 138731-14-3 884494-66-0

Heterocyclic Dicarboxylate Analogs

Imidazo[1,2-a]pyridine-2,5-dicarboxylic Acid 2-Ethyl Ester 5-Methyl Ester (CAS: 429690-46-0)
  • Molecular Formula : C₁₄H₁₅N₂O₄.
  • Molecular Weight : 283.28 g/mol.
  • Key Differences: Core structure: Imidazopyridine replaces the indole ring. Biological relevance: Imidazopyridines are associated with kinase inhibition and antimicrobial activity, whereas indole derivatives often target neurological or anti-inflammatory pathways. Safety: Classified as non-hazardous for laboratory use .
1H-Imidazole-4,5-dicarboxylic Acid, 1-(2-Oxopropyl)-4-Methyl Ester (CAS: 872874-41-4)
  • Molecular Formula : C₉H₉N₂O₅.
  • Molecular Weight : 225.18 g/mol.
  • Key Differences: Substituents: A ketone-containing side chain at position 1 introduces electrophilic reactivity. Applications: Potential use in coordination chemistry due to its chelating properties .

Aliphatic Dicarboxylate Esters

Diisononyl 1,2-Cyclohexanedicarboxylate (CAS: 166412-78-8)
  • Molecular Formula : C₂₆H₄₈O₄.
  • Molecular Weight : 424.7 g/mol.
  • Key Differences :
    • Core structure: Cyclohexane ring instead of aromatic heterocycles.
    • Applications: Primarily used as a plasticizer in polymers, contrasting with the medicinal focus of indole derivatives .
Diethyl Pyridine-2,5-dicarboxylate
  • Molecular Formula: C₁₀H₁₁NO₄.
  • Key Differences :
    • Aromatic system: Pyridine ring lacks the nitrogen-containing indole’s π-electron-rich environment.
    • Reactivity: Pyridine esters are less nucleophilic, influencing their utility in metal-catalyzed cross-coupling reactions .

Biological Activity

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester, also known as diethyl 1H-indole-2,5-dicarboxylate (DEIC), is a compound belonging to the indole family. This article provides an in-depth analysis of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

DEIC is characterized by its dual carboxylate groups, enhancing its reactivity and facilitating the formation of various derivatives. This structural feature makes it a valuable precursor for synthesizing biologically active molecules. Indole derivatives, including DEIC, have been extensively studied due to their broad spectrum of biological activities.

Target Interactions

DEIC interacts with multiple biological targets leading to various pharmacological effects:

  • Antiviral Activity : Indoles often inhibit viral replication by interfering with viral enzymes or host cell processes. For example, indole derivatives have shown to inhibit HIV integrase activity.
  • Anticancer Properties : DEIC exhibits antiproliferative effects against various cancer cell lines. Its mechanism may involve destabilization of microtubules or induction of apoptosis in cancer cells.
  • Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, suggesting potential applications in treating infectious diseases.

Anticancer Activity

Recent studies have highlighted DEIC's potential as an anticancer agent:

  • In Vitro Studies : DEIC was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating significant antiproliferative effects with IC50 values ranging from 10 to 33 nM. Flow cytometry analysis revealed that DEIC treatment leads to G2/M phase arrest and apoptosis in treated cells.
Cell LineIC50 (nM)Mechanism
MCF-710 - 33Apoptosis induction, microtubule destabilization

Antiviral Properties

Research indicates that DEIC may inhibit viral replication:

  • HIV Integrase Inhibition : Compounds structurally related to DEIC have shown promise in inhibiting HIV integrase with IC50 values around 32.37 μM. This suggests that DEIC could serve as a scaffold for developing new antiviral agents.

Antimicrobial Potential

DEIC's broad-spectrum antimicrobial activity has been documented, indicating its utility in developing new antibiotics or adjunct therapies for infectious diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of DEIC on MCF-7 cells and found significant cytotoxicity linked to its ability to disrupt microtubule dynamics and induce apoptosis.
  • Antiviral Mechanisms : Research into indole derivatives has identified their role in inhibiting HIV replication through integrase inhibition, suggesting modifications on the indole structure could enhance antiviral potency.
  • Antimicrobial Activity : DEIC exhibited activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.

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